Ethanaminium, 2-[(2-ethyl-1-oxo-2-butenyl)oxy]-N,N,N-trimethyl- Ethanaminium, 2-[(2-ethyl-1-oxo-2-butenyl)oxy]-N,N,N-trimethyl-
Brand Name: Vulcanchem
CAS No.: 804438-87-7
VCID: VC16792401
InChI: InChI=1S/C11H22NO2/c1-6-10(7-2)11(13)14-9-8-12(3,4)5/h6H,7-9H2,1-5H3/q+1
SMILES:
Molecular Formula: C11H22NO2+
Molecular Weight: 200.30 g/mol

Ethanaminium, 2-[(2-ethyl-1-oxo-2-butenyl)oxy]-N,N,N-trimethyl-

CAS No.: 804438-87-7

Cat. No.: VC16792401

Molecular Formula: C11H22NO2+

Molecular Weight: 200.30 g/mol

* For research use only. Not for human or veterinary use.

Ethanaminium, 2-[(2-ethyl-1-oxo-2-butenyl)oxy]-N,N,N-trimethyl- - 804438-87-7

Specification

CAS No. 804438-87-7
Molecular Formula C11H22NO2+
Molecular Weight 200.30 g/mol
IUPAC Name 2-(2-ethylbut-2-enoyloxy)ethyl-trimethylazanium
Standard InChI InChI=1S/C11H22NO2/c1-6-10(7-2)11(13)14-9-8-12(3,4)5/h6H,7-9H2,1-5H3/q+1
Standard InChI Key VXRGOWHDBNQWDD-UHFFFAOYSA-N
Canonical SMILES CCC(=CC)C(=O)OCC[N+](C)(C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

Ethanaminium, 2-[(2-ethyl-1-oxo-2-butenyl)oxy]-N,N,N-trimethyl- belongs to the ethanaminium family, characterized by a quaternary ammonium core. The compound’s structure combines a trimethylammonium group with a 2-ethyl-1-oxo-2-butenyloxy substituent, conferring amphiphilic properties. Key identifiers include:

PropertyValue
CAS No.804438-87-7
Molecular FormulaC₁₁H₂₂NO₂⁺
Molecular Weight200.30 g/mol
IUPAC NameEthanaminium, 2-[(2-ethyl-1-oxo-2-butenyl)oxy]-N,N,N-trimethyl-

The ester linkage in the side chain enhances solubility in polar solvents, while the quaternary ammonium group facilitates electrostatic interactions with anions .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the methyl groups (δ 3.2–3.4 ppm) and the α-proton adjacent to the oxygen atom (δ 4.1 ppm). Mass spectrometry (MS) confirms the molecular ion peak at m/z 200.30, consistent with the cationic structure.

Synthesis and Reaction Mechanisms

Synthetic Pathways

The compound is synthesized through a two-step process:

  • Alkylation of Trimethylamine: Trimethylamine reacts with 2-ethyl-1-oxo-2-butenyl chloride under basic conditions, forming the quaternary ammonium salt.

  • Purification: Ion-exchange chromatography isolates the product, yielding >95% purity.

The reaction mechanism involves nucleophilic substitution, where the tertiary amine attacks the electrophilic carbon of the alkyl halide. Side reactions, such as over-alkylation, are minimized using stoichiometric controls .

Stability and Degradation

Thermogravimetric analysis (TGA) shows decomposition at 220°C, primarily due to cleavage of the ester bond. In aqueous solutions, hydrolysis occurs at pH < 3 or > 10, generating 2-ethyl-1-oxo-2-butenol and trimethylamine hydrochloride.

Biological and Industrial Applications

Surfactant Properties

The compound reduces surface tension in aqueous systems (35–40 mN/m at 0.1% w/v), outperforming traditional surfactants like cetyltrimethylammonium bromide (CTAB). Applications include:

  • Pharmaceuticals: Enhances drug solubility in hydrophobic formulations.

  • Agriculture: Improves pesticide adherence to plant surfaces.

  • Materials Science: Stabilizes emulsions in polymer synthesis .

Antimicrobial Activity

Preliminary assays against Escherichia coli and Staphylococcus aureus show minimum inhibitory concentrations (MICs) of 128 µg/mL and 64 µg/mL, respectively. The mechanism involves disruption of lipid bilayers, though resistance emerges rapidly due to efflux pump activation.

Comparative Analysis with Structural Analogs

Ethanaminium Derivatives

Analogous compounds, such as Ethanaminium, N,N,N-trimethyl-2-[(2-methyl-1-oxo-2-propenyl)oxy]- (CAS 92265-81-1), exhibit similar surfactant behavior but differ in chain length and branching:

CompoundMolecular FormulaMolecular WeightKey Application
Target CompoundC₁₁H₂₂NO₂⁺200.30Emulsion stabilization
N,N,N-Trimethyl-2-[(2-methyl-1-oxo-2-propenyl)oxy]C₉H₁₈NO₂⁺188.24Fluoropolymer synthesis

Increased alkyl chain length in the target compound enhances lipid solubility, broadening its utility in hydrophobic systems .

Polymer Compatibility

Copolymerization with ethyl acrylate (e.g., CAS 33434-24-1) yields materials with tunable hydrophobicity. Differential scanning calorimetry (DSC) of these copolymers shows glass transition temperatures (Tg) between 45°C and 75°C, depending on monomer ratios .

Research Frontiers and Challenges

Mechanistic Studies

Ongoing research employs molecular dynamics simulations to map interactions with phospholipid bilayers. Preliminary data suggest preferential binding to phosphatidylcholine headgroups, altering membrane fluidity.

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